Potassium (1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)trifluoroborate
Overview
Description
Potassium (1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)trifluoroborate is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and stability. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)trifluoroborate typically involves the reaction of 1-(tert-butoxycarbonyl)-1H-pyrrole with a boron reagent such as boron trifluoride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. The mixture is then treated with potassium carbonate to form the potassium salt of the trifluoroborate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems helps in maintaining consistent reaction conditions, thereby improving the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium (1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)trifluoroborate primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the trifluoroborate with an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions
The common reagents used in these reactions include palladium acetate (Pd(OAc)2) as the catalyst, a phosphine ligand such as triphenylphosphine (PPh3), and a base like potassium carbonate (K2CO3). The reaction is typically carried out in a solvent such as dioxane or tetrahydrofuran (THF) under an inert atmosphere.
Major Products
The major products formed from these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Potassium (1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is employed in the modification of biomolecules for studying biological processes.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound finds applications in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Potassium (1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The trifluoroborate transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Potassium (1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)trifluoroborate can be compared with other similar compounds such as:
Potassium (1-(tert-butoxycarbonyl)piperidin-4-yl)trifluoroborate: This compound also undergoes Suzuki-Miyaura cross-coupling reactions but has a different structural framework.
Potassium (1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate: Similar in reactivity, this compound is used in the synthesis of indole derivatives.
The uniqueness of this compound lies in its stability and versatility, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]boranuide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BF3NO2.K/c1-9(2,3)16-8(15)14-6-4-5-7(14)10(11,12)13;/h4-6H,1-3H3;/q-1;+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLELYVCYELWAIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CN1C(=O)OC(C)(C)C)(F)(F)F.[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BF3KNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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